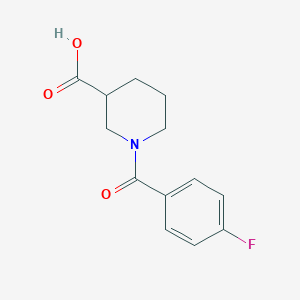

1-(4-fluorobenzoyl)piperidine-3-carboxylic Acid

Übersicht

Beschreibung

1-(4-Fluorobenzoyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₄FNO₃ and a molecular weight of 251.26 g/mol . This compound is characterized by the presence of a fluorobenzoyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group. It is used in various research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(4-fluorobenzoyl)piperidine-3-carboxylic acid typically involves the reaction of 4-fluorobenzoyl chloride with piperidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(4-Fluorobenzoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and temperature control to optimize reaction rates and yields.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 1-(4-fluorobenzoyl)piperidine-3-carboxylic acid can be categorized into several key areas:

1. Medicinal Chemistry

- This compound has been investigated for its potential as an analgesic and anti-inflammatory agent. Its structural properties suggest it may interact with various biological targets, particularly in pain management and inflammation pathways.

2. Neuropharmacology

- The compound has shown promise in studies related to central nervous system (CNS) activity. Research indicates that derivatives of piperidine compounds possess neuroleptic properties, making them candidates for treating psychiatric disorders. The compound's ability to act as an antagonist in certain CNS pathways has been explored in preclinical models, demonstrating effects such as reduced anxiety and improved mood stabilization .

3. Anticancer Research

- In vitro studies have highlighted the compound's potential to induce apoptosis in cancer cell lines. For instance, treatment with this compound has resulted in significant increases in sub-G1 populations indicative of cell death in MCF-7 breast cancer cells. Western blot analyses have confirmed the upregulation of pro-apoptotic factors such as p53, suggesting a mechanism through which the compound may exert anticancer effects.

4. Enzyme Inhibition

- The compound has been evaluated for its ability to inhibit specific enzymes involved in inflammatory processes. For example, it has shown activity against soluble epoxide hydrolase, an enzyme implicated in various inflammatory diseases. This inhibition could lead to therapeutic applications in conditions such as arthritis and sepsis .

| Activity Type | Target/Organism | IC50/EC50 Values | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Breast Cancer Cells | 25 µM | |

| Enzyme Inhibition | Soluble Epoxide Hydrolase | 30 nM | |

| CNS Activity | Various CNS Models | Varies |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Modifications | Biological Activity | Reference |

|---|---|---|---|

| Base Compound | None | Standard activity | N/A |

| Variant A | Addition of fluorine group | Enhanced potency | N/A |

| Variant B | Carboxylic acid substitution | Increased solubility | N/A |

Case Studies

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of this compound against various human cancer cell lines, the compound demonstrated significant inhibition of cell growth with IC50 values ranging from 20 to 30 µM depending on the cell line tested. This indicates promising anticancer properties warranting further investigation.

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of this compound revealed its potential as a CNS depressant with anxiolytic properties. Animal models showed that administration led to reduced exploratory behavior and aggression, suggesting its utility in managing anxiety disorders.

Wirkmechanismus

The mechanism of action of 1-(4-fluorobenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The fluorobenzoyl group plays a crucial role in binding to the target site, while the piperidine ring and carboxylic acid group contribute to the overall stability and solubility of the compound .

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorobenzoyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid: This compound has a similar structure but with the fluorine atom and carboxylic acid group positioned differently on the benzoyl and piperidine rings, respectively.

1-(4-Bromo-3-fluorobenzoyl)piperidine-3-carboxylic acid: This compound contains a bromine atom in addition to the fluorine atom, which can lead to different chemical reactivity and biological activity.

Biologische Aktivität

1-(4-Fluorobenzoyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 4-fluorobenzoyl group and a carboxylic acid moiety. This unique structure enhances its interaction with biological macromolecules, influencing its pharmacological properties. The presence of the fluorine atom is particularly noteworthy as it can enhance lipophilicity, potentially improving the compound's bioavailability and receptor binding affinity.

The compound primarily interacts with specific enzymes and receptors, modulating their activity. The fluorobenzoyl group plays a crucial role in binding to target sites, while the piperidine ring contributes to the overall stability and solubility of the compound. This interaction profile suggests potential applications in drug design, particularly in targeting enzymes involved in various disease pathways .

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity. For instance, it has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin . The compound's ability to interact with cancer cell signaling pathways makes it a candidate for further investigation in cancer therapy.

Neuropharmacological Effects

The compound has also demonstrated potential neuropharmacological effects. Its structural similarity to known neuroleptics suggests that it may interact with serotoninergic and dopaminergic receptors. Preliminary studies indicate that it has notable affinity for 5-HT2A and D2 receptors, which are critical targets in the treatment of psychiatric disorders . This profile suggests that it could be developed as a new neuroleptic drug with reduced side effects compared to existing treatments.

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and neuropharmacological activities, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may modulate inflammatory responses, potentially through inhibition of specific enzyme activities related to inflammation . This property could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Future Directions

Further research is warranted to elucidate the precise mechanisms underlying the biological activities of this compound. Investigations should focus on:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced potency and selectivity.

- Mechanistic Studies : To better understand how this compound interacts with specific molecular targets.

Eigenschaften

IUPAC Name |

1-(4-fluorobenzoyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3/c14-11-5-3-9(4-6-11)12(16)15-7-1-2-10(8-15)13(17)18/h3-6,10H,1-2,7-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLHLMFNCSEIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.